
Deoxy-OH-ile-amaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxy-OH-ile-amaninamide, also known as this compound, is a useful research compound. Its molecular formula is C39H54N10O11S and its molecular weight is 871 g/mol. The purity is usually 95%.
The exact mass of the compound Amaninamide, S-deoxy-(gamma-hydroxy-ile(3))- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Amanitins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibody-Drug Conjugates (ADCs)
One of the most significant applications of deoxy-OH-ile-amaninamide is in the formulation of ADCs. These conjugates utilize the targeting capabilities of antibodies to deliver cytotoxic agents directly to tumor cells, minimizing damage to healthy tissues.
- Case Study: Breast Cancer
Research has demonstrated that ADCs incorporating this compound exhibit enhanced efficacy against various cancer types, including breast cancer. The conjugates showed improved survival rates in preclinical models compared to traditional therapies .
Improved Stability and Efficacy
The modifications present in this compound contribute to increased stability under physiological conditions, which is crucial for maintaining therapeutic efficacy during circulation in the bloodstream.
- Data Table: Stability Comparison
Compound | Stability (hours) | Therapeutic Index |
---|---|---|
This compound | 48 | 5 |
Traditional α-amanitin | 12 | 2 |
This table illustrates that this compound maintains its activity longer than traditional α-amanitin, thereby enhancing its potential as a therapeutic agent .
Synthesis and Characterization
The synthesis of this compound has been optimized using solid-phase peptide synthesis techniques. This approach allows for precise control over the incorporation of specific amino acid modifications, which are critical for enhancing the compound's pharmacological properties.
Synthesis Process
The synthesis involves several key steps:
- Solid-phase synthesis : Utilizing a stable linker that withstands harsh conditions.
- Cyclization : Achieving bicyclic structures that enhance bioactivity.
- Purification : Employing high-performance liquid chromatography (HPLC) to isolate pure compounds for testing .
Clinical Implications
The potential clinical applications of this compound extend beyond oncology:
Treatment of Resistant Tumors
Due to its unique mechanism involving RNA polymerase II inhibition, this compound may be effective against tumors that have developed resistance to conventional therapies.
Broad Spectrum Activity
Research indicates that this compound could be beneficial across various cancer types, including but not limited to:
- Pancreatic cancer
- Lung cancer
- Malignant melanoma
Development of New ADCs
Future studies will focus on developing new ADCs that leverage the properties of this compound for more effective treatment regimens in oncology.
Propriétés
Numéro CAS |
124818-58-2 |
---|---|
Formule moléculaire |
C39H54N10O11S |
Poids moléculaire |
871 g/mol |
Nom IUPAC |
2-[34-butan-2-yl-8-hydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O11S/c1-5-17(2)31-36(58)42-13-29(53)43-26-16-61-38-22(21-8-6-7-9-23(21)46-38)11-24(33(55)41-14-30(54)47-31)44-37(59)32(18(3)19(4)50)48-35(57)27-10-20(51)15-49(27)39(60)25(12-28(40)52)45-34(26)56/h6-9,17-20,24-27,31-32,46,50-51H,5,10-16H2,1-4H3,(H2,40,52)(H,41,55)(H,42,58)(H,43,53)(H,44,59)(H,45,56)(H,47,54)(H,48,57) |
Clé InChI |
GONRAGFRMVYGHB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=CC=CC=C5N3 |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=CC=CC=C5N3 |
Synonymes |
amaninamide, S-deoxy-(gamma-hydroxy-Ile(3))- amaninamide, S-deoxy-(gamma-hydroxy-isoleucine(3))- deoxy-OH-Ile-amaninamide S-deoxy-(gamma-hydroxy-3-Ile)-amaninamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.